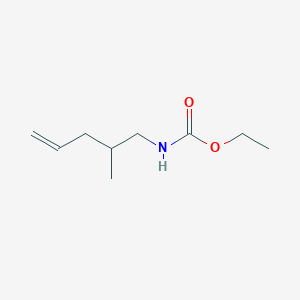

Ethyl (2-methylpent-4-en-1-yl)carbamate

Description

Ethyl (2-methylpent-4-en-1-yl)carbamate is a carbamate derivative characterized by a branched alkenyl substituent (2-methylpent-4-en-1-yl) attached to the carbamate functional group. Carbamates are known for their diverse applications, ranging from industrial solvents to unintended byproducts in fermented beverages . The substituent in this compound introduces steric and electronic effects that likely influence its reactivity, metabolic pathways, and biological activity compared to simpler carbamates.

Properties

CAS No. |

112476-23-0 |

|---|---|

Molecular Formula |

C9H17NO2 |

Molecular Weight |

171.24 g/mol |

IUPAC Name |

ethyl N-(2-methylpent-4-enyl)carbamate |

InChI |

InChI=1S/C9H17NO2/c1-4-6-8(3)7-10-9(11)12-5-2/h4,8H,1,5-7H2,2-3H3,(H,10,11) |

InChI Key |

GNSWLAQQPSSERE-UHFFFAOYSA-N |

SMILES |

CCOC(=O)NCC(C)CC=C |

Canonical SMILES |

CCOC(=O)NCC(C)CC=C |

Synonyms |

Carbamic acid, (2-methyl-4-pentenyl)-, ethyl ester (9CI) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-(2-methylpent-4-enyl)carbamate can be achieved through several methods. One common approach involves the reaction of an appropriate amine with an ethyl chloroformate in the presence of a base. The reaction typically proceeds under mild conditions and yields the desired carbamate product .

Industrial Production Methods

Industrial production of ethyl N-(2-methylpent-4-enyl)carbamate often involves large-scale synthesis using similar methods as in laboratory settings. The process may include additional steps for purification and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(2-methylpent-4-enyl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the carbamate into its corresponding amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding aldehydes or ketones, while reduction can produce primary or secondary amines .

Scientific Research Applications

Ethyl N-(2-methylpent-4-enyl)carbamate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of pesticides, herbicides, and other industrial chemicals

Mechanism of Action

The mechanism of action of ethyl N-(2-methylpent-4-enyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by forming stable carbamate-enzyme complexes, leading to the disruption of normal cellular functions. This mechanism is similar to other carbamates, which are known to inhibit acetylcholinesterase, an enzyme critical for nerve function .

Comparison with Similar Compounds

Ethyl Carbamate (Urethane)

- Structure : Ethyl carbamate (CH₃CH₂OCONH₂) has a simple ethoxy group.

- Carcinogenicity: Chronic exposure induces lung adenomas, liver tumors, and other malignancies in rodents. Its carcinogenicity is linked to metabolic activation, forming DNA-reactive intermediates like vinyl carbamate epoxide .

- Mutagenicity: Ethyl carbamate itself is non-mutagenic in bacterial assays but requires metabolic activation to exhibit genotoxicity .

- Occurrence : Found in fermented foods and beverages (e.g., cachaça, soy sauce), with concentrations varying widely (22–980 µg/L in Brazilian cachaça) .

Vinyl Carbamate

- Structure : Vinyl carbamate (CH₂=CHOCONH₂) replaces the ethyl group with a vinyl moiety.

- Carcinogenicity: 10–50 times more potent than ethyl carbamate in inducing skin, lung, and liver tumors in mice and rats. This enhanced activity is attributed to rapid epoxidation, forming highly reactive DNA adducts .

- Mutagenicity : Directly mutagenic in Salmonella typhimurium TA1535 and TA100 strains without requiring metabolic activation .

tert-Butyl Carbamate

- Structure : Features a bulky tert-butyl group (C(CH₃)₃).

- Carcinogenicity: Inactive in lung adenoma induction in mice, highlighting the critical role of substituent size and electronic properties in biological activity .

Thiocarbamate Derivatives

- Structure : Replace the carbamate oxygen with sulfur (e.g., ethyl thiocarbamate).

- Activity : Thiocarbamates exhibit enhanced binding affinity in molecular docking studies due to additional hydrogen bonds with residues like Tyr70 in LuxR proteins. This contrasts with oxygenated carbamates, which lack such interactions .

Ethyl (2-Methylpent-4-en-1-yl)carbamate

- Predicted Activity : Likely more reactive than ethyl carbamate due to the electron-rich double bond, which may undergo metabolic epoxidation akin to vinyl carbamate. However, its bulkier substituent could reduce bioavailability compared to vinyl carbamate.

Data Tables

Table 1: Comparative Carcinogenic and Mutagenic Profiles

Table 2: Structural and Metabolic Features

Research Findings and Mechanistic Insights

- Metabolic Activation: Ethyl carbamate’s carcinogenicity depends on cytochrome P450-mediated oxidation to vinyl carbamate epoxide, a DNA-alkylating agent. Vinyl carbamate bypasses this step, directly forming reactive epoxides .

- Structure-Activity Relationships (SAR): Substituent Size: Bulky groups (e.g., tert-butyl) reduce carcinogenicity by hindering enzyme binding . Electron Density: Double bonds (vinyl, alkenyl) enhance reactivity via epoxidation, increasing genotoxicity . Hydrogen Bonding: Thiocarbamates’ sulfur atom enables additional hydrogen bonds, improving receptor affinity compared to carbamates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.